molecular formula C19H12FNOS B15030565 (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone

(4-Fluoro-phenyl)-phenothiazin-10-yl-methanone

Cat. No.: B15030565
M. Wt: 321.4 g/mol
InChI Key: DBLMRWHPCPVFBQ-UHFFFAOYSA-N
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Description

(4-Fluoro-phenyl)-phenothiazin-10-yl-methanone is a phenothiazine derivative characterized by a methanone bridge connecting the phenothiazine core to a 4-fluoro-substituted phenyl ring. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse pharmacological activities, including antipsychotic, antihistaminic, and anticancer properties.

Properties

Molecular Formula

C19H12FNOS

Molecular Weight

321.4 g/mol

IUPAC Name

(4-fluorophenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C19H12FNOS/c20-14-11-9-13(10-12-14)19(22)21-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)21/h1-12H

InChI Key

DBLMRWHPCPVFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone typically involves the following steps:

    Nucleophilic Aromatic Substitution:

    Cyclization: The phenothiazine core is formed through cyclization reactions, often involving sulfur-containing reagents.

    Acylation: The methanone group is introduced via acylation reactions, typically using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

(4-Fluoro-phenyl)-phenothiazin-10-yl-methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

The structural and functional uniqueness of (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone becomes evident when compared to analogous compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Electronic and Pharmacokinetic Differences

  • Fluorine vs. Chlorine/Methoxy : The 4-fluoro substituent in the target compound offers stronger electronegativity and smaller steric hindrance compared to chlorine or methoxy groups. This may improve blood-brain barrier penetration and receptor affinity .
  • Thiophene/Pyrimidine Hybrids: Compounds like (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone () incorporate heterocyclic moieties, which diversify biological activity but may reduce metabolic stability compared to the simpler fluorophenyl derivative.

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